1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole
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Overview
Description
1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrole derivative with a pyrazole precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products .
Scientific Research Applications
1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds share a similar fused ring system and exhibit comparable biological activities.
1H-pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and are studied for their biomedical applications.
Uniqueness
1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole is unique due to its specific structural features and the potential for diverse biological activities. Its combination of pyrrole and pyrazole rings provides a versatile scaffold for the development of new compounds with various applications .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-8-5-9-3-7(8)4-10-11/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
ZMAVJKDPLZFXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CNC2)C=N1 |
Origin of Product |
United States |
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